

# Spectroscopic Analysis & Reactivity Guide: 2-Chloro-4,5-diiodo-6-methoxypyrimidine

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-Chloro-4,5-diiodo-6-methoxypyrimidine

CAS No.: 159585-09-8

Cat. No.: B3243808

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## Executive Summary

**2-Chloro-4,5-diiodo-6-methoxypyrimidine** (CAS: 159585-09-8) represents a "linchpin" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its four substituents: a methoxy group (solubility/directing), a chlorine at C2 (moderate reactivity), and two iodine atoms at C4 and C5 (high reactivity).

Unlike its mono-halogenated analogs, this molecule offers a gateway to sequential tri-functionalization. However, its analysis is challenging due to the lack of ring protons, making <sup>13</sup>C NMR and Mass Spectrometry the primary tools for structural confirmation.

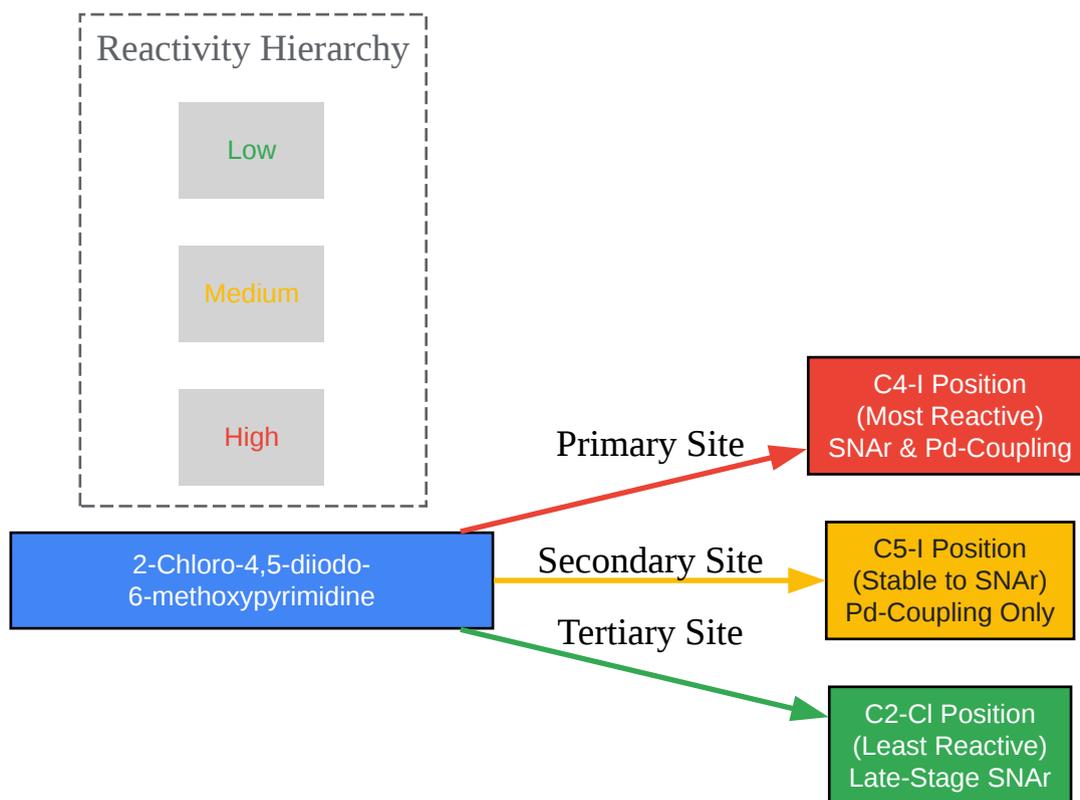
## Structural & Electronic Analysis

The pyrimidine ring is electron-deficient ( $\pi$ -deficient). The introduction of substituents alters the electron density map, which directly correlates to spectroscopic signals.

- C2-Cl: Inductive withdrawal (-I), deactivating.
- C4-I: Heavy atom effect (shielding), highly reactive to Pd-oxidative addition.
- C5-I: Heavy atom effect, sterically crowded.
- C6-OMe: Resonance donation (+R), shielding C5, activating C4/C2 for nucleophilic attack.

## Graphviz: Electronic Environment & Reactivity Map

The following diagram visualizes the electronic environment and predicted reactivity order.



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Figure 1: Reactivity hierarchy determined by electronic effects of the pyrimidine core.

## Spectroscopic Profiling (The "Fingerprint")

### A. <sup>1</sup>H NMR: The "Silent" Spectrum

The most distinct feature of **2-Chloro-4,5-diiodo-6-methoxypyrimidine** is the absence of aromatic ring protons.

- Signal: A single sharp singlet.
- Shift:

4.00 – 4.15 ppm (Methoxy group).

- Solvent Effect: In

, the signal is typically ~4.05 ppm. In

, it may shift slightly downfield.

- Diagnostic Value: If you see any signals in the aromatic region (7.0–9.0 ppm), your sample is contaminated with starting materials (e.g., 2-chloro-6-methoxypyrimidine) or hydrolysis products.

## B. <sup>13</sup>C NMR: The Heavy Atom Effect

Carbon-13 NMR is the definitive tool for verifying the di-iodo substitution pattern. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon, often moving it into the aliphatic region.

| Carbon Position | Substituent       | Predicted Shift (ppm) | Notes  |
|-----------------|-------------------|-----------------------|--|
| C6              | -OMe              | 168.0 – 171.0         | Deshielded by O and N.                       |
| C2              | -Cl               | 158.0 – 162.0         | Typical 2-chloro-pyrimidine shift.           |
| C4              | -I                | 130.0 – 138.0         | Upfield shifted due to Iodine.               |
| C5              | -I                | 90.0 – 100.0          | Highly shielded (Iodine + Ortho-OMe effect). |
| OMe             | -OCH <sub>3</sub> | 55.0 – 56.0           | Standard methoxy signal.                     |

Key Differentiator: In the non-iodinated analog, C5 appears at ~105-110 ppm (doublet in coupled spectrum). In the di-iodo compound, C5 is a quaternary carbon appearing significantly upfield, often <100 ppm.

## C. Mass Spectrometry (MS)[1]

- Ionization: ESI+ or APCI+.
- Isotope Pattern:
  - Chlorine: distinct 3:1 ratio for  
  
and  
  
.
  - Iodine: Monoisotopic (  
  
). No isotope pattern, but a large mass defect.
- Fragmentation:
  - Loss of Iodine radical (  
  
) is a dominant pathway.
  - Look for sequential loss:  
  
.

## Comparative Analysis: Target vs. Analogs

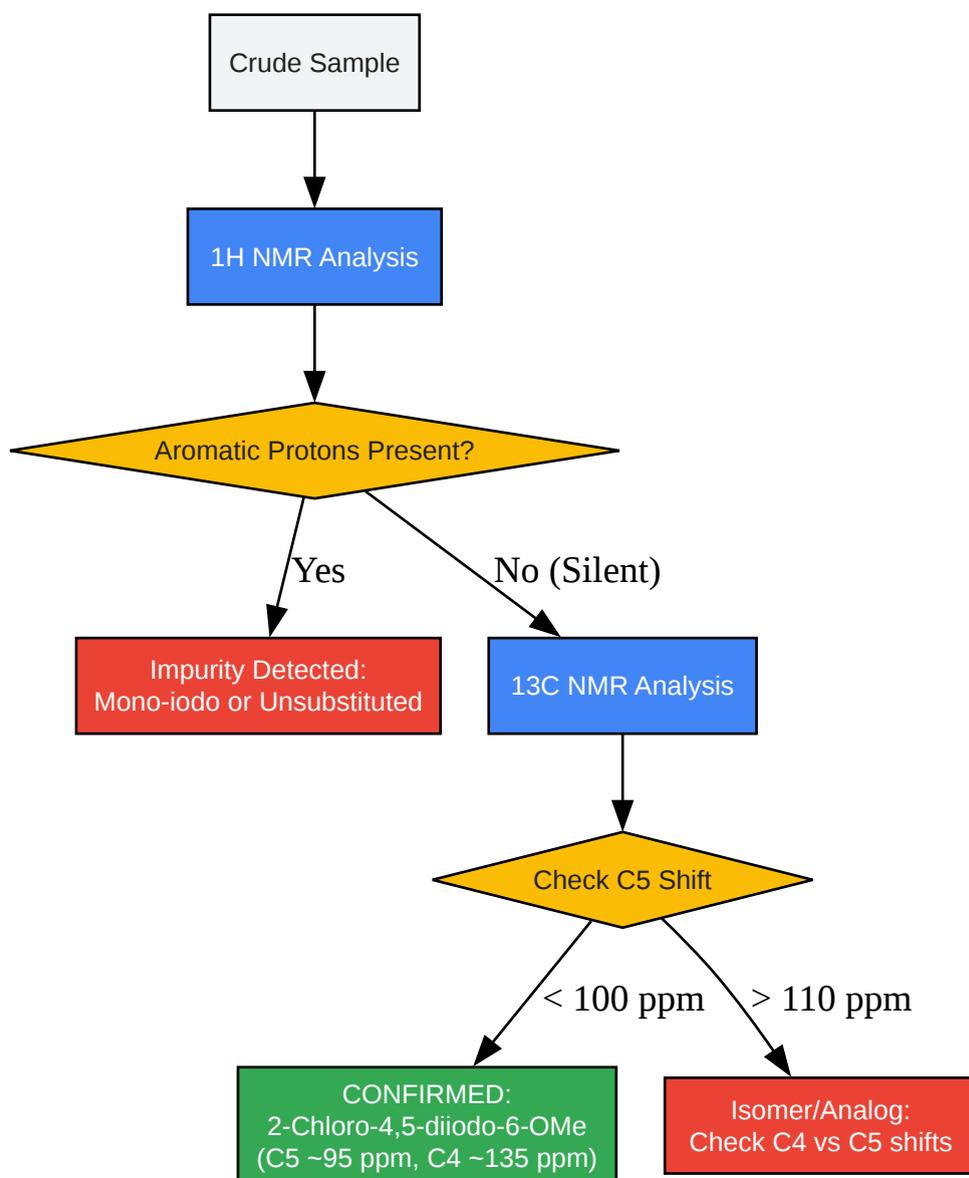
This section compares the target molecule with its most common impurities or structural analogs.

### Table 1: Spectroscopic Comparison

| Feature                        | 2-Chloro-4,5-diiodo-6-OMe (Target) | 2-Chloro-4-iodo-6-OMe (Analog) | 2,4-Dichloro-5-iodo-6-OMe (Analog) |
|--------------------------------|------------------------------------|--------------------------------|------------------------------------|
| <sup>1</sup> H NMR (Ar-H)      | None (Silent)                      | 1H Singlet (~7.5 ppm, C5-H)    | None                               |
| <sup>13</sup> C NMR (C5)       | ~95 ppm (C-I)                      | ~105 ppm (C-H)                 | ~85-90 ppm (C-I)                   |
| <sup>13</sup> C NMR (C4)       | ~135 ppm (C-I)                     | ~130 ppm (C-I)                 | ~160 ppm (C-Cl)                    |
| Reactivity (S <sub>N</sub> Ar) | High (C4-I displacement)           | High (C4-I displacement)       | High (C4-Cl displacement)          |
| Physical State                 | Solid / Powder                     | Solid                          | Solid                              |

## Analytical Workflow Diagram

The following workflow ensures the correct identification of the di-iodo species during synthesis or QC.



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Figure 2: Logical decision tree for spectroscopic validation.

## Experimental Protocols

### Synthesis Overview (Contextual)

While commercial sources are available, the synthesis typically involves the iodination of 2-chloro-6-methoxypyrimidine or 2-chloro-4-iodo-6-methoxypyrimidine using

-iodosuccinimide (NIS) or

. The introduction of the second iodine at C4 (if starting from C5-I) or C5 (if starting from C4-I) requires forcing conditions due to steric crowding.

## Protocol: QC Analysis (HPLC-UV/MS)

To distinguish the di-iodo compound from mono-iodo impurities, use a high-resolution gradient.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
  - 0-2 min: 10% B (Hold)
  - 2-15 min: 10%  
90% B (Linear Ramp)
  - 15-20 min: 90% B (Hold)
- Detection: UV at 254 nm and 280 nm.
  - Note: Iodinated compounds often have higher absorbance at 280 nm compared to chlorinated analogs.
- Expected Elution Order:
  - 2-Chloro-6-methoxypyrimidine (Early)
  - 2-Chloro-5-iodo-6-methoxypyrimidine (Mid)
  - **2-Chloro-4,5-diiodo-6-methoxypyrimidine** (Late - Most Lipophilic)

## References

- PubChem. 2-Chloro-4,5-dimethoxypyrimidine Compound Summary. National Library of Medicine. Available at: [\[Link\]](#) (Accessed 2024).

- Brown, D. J., & Waring, P. (1973). Pyrimidine Reactions.[1][2][3] XXIV. The Dehalogenation of 2-Halogenopyrimidines by Hydriodic Acid. Australian Journal of Chemistry, 26(2), 443-447. Available at: [\[Link\]](#)
- MDPI.Regioselective Nucleophilic Aromatic Substitution in Quinazolines (Analogous Chemistry). Molecules 2024. Available at: [\[Link\]](#)

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## Sources

- 1. 2-Chloro-4-methoxypyrimidine | C<sub>5</sub>H<sub>5</sub>ClN<sub>2</sub>O | CID 588935 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. [pdf.benchchem.com](https://pdf.benchchem.com) [\[pdf.benchchem.com\]](https://pdf.benchchem.com)
- 3. [researchgate.net](https://researchgate.net) [\[researchgate.net\]](https://researchgate.net)
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Address: 3281 E Guasti Rd

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